Butyl N-(2,3-dichlorophenyl)carbamate
Description
Contextualization of Carbamate (B1207046) Chemistry in Contemporary Research
Carbamates, characterized by the R-O-CO-NH-R' functional group, are a class of organic compounds that have garnered considerable attention across various scientific disciplines. researchgate.net Their structural stability and ability to permeate cell membranes make them valuable in medicinal chemistry and drug development. acs.orgnih.gov In agriculture, carbamates have been utilized as pesticides to enhance crop productivity, although this application has raised environmental and health concerns. researchgate.net The versatility of the carbamate structure allows for a wide range of substituents, enabling the fine-tuning of their chemical and biological properties. nih.gov This adaptability has led to their use as protecting groups in organic synthesis, particularly in peptide chemistry, and as key components in the production of polymers like polyurethanes. acs.orgnih.gov
Rationale for In-Depth Investigation of Butyl N-(2,3-dichlorophenyl)carbamate
The specific substitution pattern of this compound, featuring a butyl group and a dichlorinated phenyl ring, presents a unique electronic and steric profile that warrants detailed investigation. The presence of chlorine atoms on the phenyl ring can significantly influence the compound's reactivity, binding affinity to biological targets, and metabolic stability. Understanding these structure-activity relationships is crucial for designing new molecules with desired properties. Research into this specific carbamate can provide valuable insights into how halogenation patterns affect the broader class of phenylcarbamates.
Overview of Key Research Areas Pertaining to this compound
Research on this compound and structurally related compounds primarily falls into several key areas. One significant area is in the development of selective ligands for biological targets. For instance, related dichlorophenyl-containing compounds have been investigated for their selective binding to dopamine (B1211576) D3 receptors, which are implicated in neuropsychiatric disorders. nih.govnih.gov Another area of focus is their potential as enzyme inhibitors. Carbamates are known to inhibit acetylcholinesterase, a mechanism relevant to both insecticides and therapeutics for neurodegenerative diseases. wikipedia.orgmdpi.com The specific substitution pattern of this compound makes it a candidate for studies aimed at understanding and optimizing these inhibitory activities.
Interdisciplinary Significance of this compound Studies
The study of this compound holds significance across multiple scientific fields. In medicinal chemistry, it serves as a scaffold for the design of novel therapeutic agents. acs.orgnoaa.gov For materials science, understanding the properties of such carbamates can inform the development of new polymers and materials. In toxicology and environmental science, research into dichlorinated aromatic compounds is essential for assessing their environmental fate and potential impact. The synthesis and characterization of this compound also contribute to the fundamental knowledge base of organic chemistry.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C11H13Cl2NO2 |
| Molecular Weight | 262.13 g/mol |
| CAS Number | 67648-26-4 sigmaaldrich.comsigmaaldrich.com |
| Appearance | Varies (often a solid) |
| Predicted XlogP | 3.7 uni.lu |
Note: Some physical properties may vary depending on the experimental conditions and purity of the sample.
Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods for carbamate formation. A common approach involves the reaction of 2,3-dichloroaniline (B127971) with butyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, the reaction of 2,3-dichlorophenyl isocyanate with butanol can yield the desired product. Another synthetic route involves the transesterification of a more volatile carbamate with butanol. orgsyn.org
Characterization of the synthesized compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, mass spectrometry to determine the molecular weight, and infrared (IR) spectroscopy to identify the characteristic carbamate functional group.
Research Findings
While specific research findings exclusively on this compound are limited in publicly available literature, studies on analogous compounds provide valuable insights. For example, research on N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides has demonstrated the importance of the dichlorophenyl moiety for achieving high selectivity for the dopamine D3 receptor over the D2 receptor. nih.govnih.gov This suggests that the electronic properties conferred by the two chlorine atoms are critical for specific molecular interactions. Furthermore, studies on other carbamates have shown that the nature of the alcohol and amine components significantly influences their biological activity, such as their ability to inhibit cholinesterases. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
67648-26-4 |
|---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
butyl N-(2,3-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-3-7-16-11(15)14-9-6-4-5-8(12)10(9)13/h4-6H,2-3,7H2,1H3,(H,14,15) |
InChI Key |
UDJDNQBVCNBTBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Butyl N 2,3 Dichlorophenyl Carbamate
Classical Synthetic Approaches for Butyl N-(2,3-dichlorophenyl)carbamate
The traditional synthesis of N-aryl carbamates, including this compound, predominantly relies on the reaction of an isocyanate with an alcohol or the reaction of an amine with a chloroformate. These methods are well-documented and have been widely used for the preparation of a diverse range of carbamate (B1207046) derivatives.
Reaction Pathways and Mechanism Elucidation
Two primary classical pathways can be envisioned for the synthesis of this compound:
Pathway 1: From 2,3-Dichlorophenyl Isocyanate and Butanol
This is the most common and direct route. The synthesis begins with the preparation of 2,3-dichlorophenyl isocyanate. This intermediate is typically synthesized by the phosgenation of 2,3-dichloroaniline (B127971). The reaction involves the treatment of the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. The mechanism proceeds through the formation of a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride upon heating to yield the isocyanate.
Once the 2,3-dichlorophenyl isocyanate is obtained, it is reacted with n-butanol. The reaction is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. A base catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound, can be used to accelerate the reaction. The lone pair of electrons on the oxygen atom of the butanol attacks the central carbon of the isocyanate, leading to a zwitterionic intermediate that rapidly rearranges to the final carbamate product.
Pathway 2: From 2,3-Dichloroaniline and Butyl Chloroformate
An alternative classical approach involves the reaction of 2,3-dichloroaniline with butyl chloroformate. In this "Schotten-Baumann" type reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide (B78521), to neutralize the hydrochloric acid that is formed as a byproduct. This neutralization step is crucial to drive the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.
Optimization of Reaction Conditions and Yields
The optimization of these classical synthetic routes is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature of the base used.
For the isocyanate route, the reaction with butanol is often carried out in an aprotic solvent such as toluene, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) to prevent any unwanted side reactions. The reaction temperature is typically kept moderate, ranging from room temperature to the reflux temperature of the solvent, to ensure a reasonable reaction rate without promoting decomposition of the starting materials or product.
In the chloroformate route, a two-phase system (e.g., dichloromethane and water) with a phase-transfer catalyst can sometimes be employed to improve the reaction efficiency. The choice of base is also important; while strong inorganic bases are effective, organic bases like pyridine can also act as a catalyst.
| Parameter | Isocyanate Route | Chloroformate Route |
| Starting Materials | 2,3-Dichlorophenyl isocyanate, n-Butanol | 2,3-Dichloroaniline, Butyl chloroformate |
| Solvent | Toluene, THF, DCM | Dichloromethane, Diethyl ether |
| Catalyst/Base | Triethylamine, Dibutyltin dilaurate | Pyridine, Sodium hydroxide |
| Temperature | 25-80 °C | 0-50 °C |
| Typical Yield | >90% | 70-90% |
This table presents typical conditions for the synthesis of N-aryl carbamates and should be considered as a general guideline.
Advanced Synthetic Strategies for this compound
In recent years, significant efforts have been directed towards developing more efficient, safer, and environmentally friendly methods for carbamate synthesis. These advanced strategies often involve the use of catalysts, adherence to green chemistry principles, and the application of novel process technologies.
Catalytic Synthesis of this compound
Modern catalytic methods offer alternatives to the use of stoichiometric and often hazardous reagents like phosgene. One of the most promising approaches is the palladium-catalyzed cross-coupling reaction. nih.gov This method allows for the synthesis of N-aryl carbamates directly from aryl halides (or triflates), a source of isocyanate (like sodium cyanate), and an alcohol. nih.gov
For the synthesis of this compound, this would involve the reaction of 1,2-dichloro-3-iodobenzene (B1582814) (or the corresponding triflate) with sodium cyanate (B1221674) in the presence of a palladium catalyst and n-butanol. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the cyanate and subsequent nucleophilic attack by the alcohol to form the carbamate and regenerate the catalyst. mit.edu
Another catalytic approach involves the use of zinc chloride to catalyze the reaction between alcohols and carbamoyl chlorides, which can be generated in situ. nih.gov This method can provide good yields and may be applicable to the synthesis of the target compound. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For carbamate synthesis, a key focus is the replacement of toxic phosgene and the use of more benign reagents and conditions.
One of the most attractive "green" alternatives is the use of carbon dioxide (CO₂) as a C1 source. ncl.res.in The direct synthesis of carbamates from an amine, an alcohol, and CO₂ is a highly atom-economical process. acs.org This reaction is typically carried out under pressure and often requires a catalyst and a dehydrating agent to drive the equilibrium towards the product. For the synthesis of this compound, this would involve the reaction of 2,3-dichloroaniline, n-butanol, and CO₂. Various catalytic systems, including ionic liquids and metal-organic frameworks, have been explored for this transformation.
Another green approach is the use of dimethyl carbonate (DMC) as a non-toxic alternative to phosgene. DMC can react with 2,3-dichloroaniline in the presence of a suitable catalyst to form a methyl carbamate intermediate, which can then undergo transesterification with n-butanol to yield the desired product.
| Green Chemistry Approach | Starting Materials | Key Advantages |
| Carbon Dioxide Route | 2,3-Dichloroaniline, n-Butanol, CO₂ | Atom-economical, use of a renewable C1 source |
| Dimethyl Carbonate Route | 2,3-Dichloroaniline, Dimethyl carbonate, n-Butanol | Avoids phosgene, low toxicity of reagents |
| Catalytic Aminocarbonylation | 2,3-Dichlorobenzene, CO, n-Butanol, Amine | Direct functionalization of aryl halides |
This table outlines potential green synthetic routes for N-aryl carbamates.
Flow Chemistry Applications for this compound Production
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of carbamates, particularly those involving hazardous intermediates like isocyanates, is well-suited for flow chemistry applications.
Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. The integration of in-line purification techniques, such as crystallization or liquid-liquid extraction, can also streamline the manufacturing process.
Synthesis of Analogues and Derivatives of this compound
The generation of analogues for a target compound like this compound typically involves systematic alteration of its core components: the dichlorinated phenyl ring, the carbamate linker, and the butyl chain. Such modifications are essential for developing compounds with enhanced efficacy or for use as intermediates in the synthesis of more complex molecules. organic-chemistry.orgnih.gov General methods for carbamate synthesis often rely on the reaction of amines with chloroformates or the coupling of isocyanates with alcohols. organic-chemistry.orgtandfonline.comacs.org More contemporary, one-pot procedures involving amines, carbon dioxide, and halides, or the reaction of amines with phenols, offer versatile and efficient routes to a wide array of carbamate derivatives. organic-chemistry.orgnih.gov
The synthesis of analogues of this compound can be achieved by modifying either the aniline (B41778) or the alcohol precursor. For instance, employing different isomers of butanol (e.g., sec-butanol, tert-butanol) or alternative alcohols would yield analogues with varied alkyl chains. Similarly, using differently substituted anilines allows for the exploration of electronic and steric effects on the molecule's properties.
The electronic nature of substituents on the aryl ring significantly influences the reaction kinetics and thermodynamics of carbamate formation. A theoretical investigation into the noncatalyzed amination of aryl halides revealed a strong correlation between the activation energy of the C–N bond formation and the Hammett σ parameters of the substituents. nih.gov Electron-withdrawing groups, such as the two chlorine atoms present in the parent compound, generally increase the reactivity of the aryl precursor in certain synthetic routes by making the ring more susceptible to nucleophilic attack, although they decrease the nucleophilicity of the amine itself. nih.gov Conversely, electron-donating groups can have the opposite effect. nih.gov The position of the substituent (ortho, meta, or para) also plays a critical role, influencing both steric hindrance and the electronic environment at the reaction center. nih.gov For example, in the amination of substituted aryl halides, meta-substitution with electron-donating groups often results in lower activation barriers compared to para-substitution. nih.gov
The table below summarizes the general effect of various substituents on the synthesis of aryl carbamates, based on established principles of organic chemistry.
| Substituent (R) on Aryl Ring | Electronic Effect | General Impact on Amine Nucleophilicity | General Impact on Aryl Halide Reactivity (SNAr) | Reference |
|---|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Decreases | Strongly Increases | rsc.org |
| -CN | Strongly Electron-Withdrawing | Decreases | Strongly Increases | nih.gov |
| -Cl | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Decreases | Increases | nih.govrsc.org |
| -CH₃ | Electron-Donating | Increases | Decreases | nih.govrsc.org |
| -OCH₃ | Electron-Donating (Resonance), Withdrawing (Inductive) | Increases | Decreases | nih.govrsc.org |
While this compound is achiral, the synthesis of its chiral analogues or related stereoisomeric carbamates is a significant area of research. Stereoselectivity can be introduced by using chiral alcohols or amines as starting materials. Furthermore, advanced synthetic methods can control the formation of specific stereoisomers.
Stereodivergent synthesis provides access to different stereoisomers from a single starting material by altering reaction conditions or catalysts. scispace.comresearchgate.net For example, the one-pot reaction of amines with in situ generated organic carbonates can be controlled to produce either cis or trans carbamate isomers with high diastereoselectivity (dr > 19:1). scispace.comresearchgate.net The selective formation of the trans isomer can be achieved through the aminolysis of an in situ formed trans-configured polycarbonate intermediate. scispace.com
The table below illustrates examples of stereoselective reactions for the synthesis of carbamate-related structures.
| Reaction Type | Key Reagents/Conditions | Stereochemical Outcome | Mechanism/Principle | Reference |
|---|---|---|---|---|
| Diastereoselective Thiolation | Chiral N-Cbz amino alcohol, Thiol, Trifluoroacetic Acid (TFA) | Excellent diastereoselectivity with retention of configuration | Neighboring N-carbamate group participation (double SN2) | acs.orgnih.gov |
| Stereodivergent Carbamate Synthesis | Oxirane, CO₂, Amine, Al-catalyst | High diastereoselectivity (dr > 19:1) for trans-carbamates | In situ formation and trapping of a trans-configured polycarbonate | scispace.comresearchgate.net |
| Asymmetric Phosphine Oxidation | Alkyldiarylphosphine, Chiral Catalyst, Water | High enantioselectivity (93% to 96% ee) | Photocatalytic asymmetric oxidation | acs.org |
Purification and Characterization of Synthetic Products of this compound
Following the synthesis of this compound or its analogues, rigorous purification and characterization are essential to confirm the identity, purity, and structure of the product.
Standard purification techniques for solid organic compounds are employed. Recrystallization from appropriate solvents, such as hexane (B92381) or benzene-hexane mixtures, is a common method for obtaining highly pure crystalline material. orgsyn.org It is important to avoid prolonged heating during this process, as many carbamates can be volatile. orgsyn.org For non-crystalline products or for separating complex mixtures, column chromatography using silica (B1680970) gel as the stationary phase and solvent systems like hexane/ethyl acetate (B1210297) is highly effective. organic-chemistry.orgorgsyn.org Prior to these steps, an aqueous workup involving washing the organic phase with dilute acid, sodium bicarbonate solution, and brine is typically performed to remove ionic impurities and unreacted starting materials. orgsyn.orgorgsyn.org
The structural elucidation of the purified product is accomplished using a combination of spectroscopic methods. organic-chemistry.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the four distinct protons of the butyl group, the aromatic protons on the dichlorophenyl ring, and a broad singlet for the N-H proton. orgsyn.org The ¹³C NMR spectrum would display signals for the butyl carbons, the six aromatic carbons (with C-Cl bonds causing distinct shifts), and the carbonyl carbon of the carbamate group (typically around 150-160 ppm). orgsyn.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Carbamates exhibit characteristic absorption bands, including a sharp N-H stretching vibration around 3300-3400 cm⁻¹ and a strong C=O stretching vibration for the urethane (B1682113) carbonyl group, typically appearing in the range of 1700-1730 cm⁻¹. organic-chemistry.orgorgsyn.org
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can also offer structural clues. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ and characteristic isotopic patterns due to the presence of two chlorine atoms. Predicted m/z values for adducts such as [M+H]⁺ (262.03963) and [M+Na]⁺ (284.02157) are also used for confirmation. uni.lu
The table below summarizes the expected characterization data for this compound.
| Technique | Feature | Expected Value / Observation | Reference |
|---|---|---|---|
| ¹H NMR | N-H Proton | Broad singlet | orgsyn.org |
| Aromatic Protons | Multiplets in the aromatic region (δ 7.0-8.5 ppm) | orgsyn.org | |
| Butyl Protons | Signals corresponding to -CH₂- and -CH₃ groups | orgsyn.org | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 150-160 ppm | orgsyn.org |
| Aromatic Carbons | 6 signals in the aromatic region, shifts influenced by Cl | orgsyn.org | |
| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ | orgsyn.org |
| C=O Stretch | ~1700-1730 cm⁻¹ (strong) | organic-chemistry.orgorgsyn.org | |
| Mass Spectrometry | Molecular Formula | C₁₁H₁₃Cl₂NO₂ | uni.lu |
| Monoisotopic Mass | 261.03235 Da | uni.lu |
Molecular Interactions and Mechanistic Transformations of Butyl N 2,3 Dichlorophenyl Carbamate
Chemical Stability and Degradation Pathways of Butyl N-(2,3-dichlorophenyl)carbamate
The chemical stability of this compound, a member of the carbamate (B1207046) family, is significantly influenced by environmental conditions, particularly the presence of water and the pH of the medium. Carbamates, which are esters of carbamic acid, are known to be susceptible to hydrolysis, which represents a primary pathway for their degradation. acs.orgucanr.edunih.gov The structure of this compound, featuring a dichlorinated phenyl ring, a carbamate linkage, and a butyl ester group, dictates its reactivity and the kinetics of its degradation.
The hydrolysis of carbamates can be catalyzed by both acids and bases, though the rate is typically much more significant under alkaline conditions. tandfonline.comclemson.edugriffith.edu.au The general stability of carbamate esters means they can persist for extended periods in the absence of water or catalytic agents. ucanr.edu However, in aqueous environments, the ester linkage is the primary site of cleavage. acs.org
Hydrolytic Degradation Kinetics
The kinetics of hydrolytic degradation of carbamates are profoundly dependent on the pH of the solution. clemson.edu For many N-aryl carbamates, the rate of hydrolysis is slowest in acidic to neutral conditions and increases substantially as the pH becomes more alkaline. tandfonline.comgriffith.edu.au This is because the hydroxyl ion is a more effective nucleophile than water for attacking the electrophilic carbonyl carbon of the carbamate group. tandfonline.com
The alkaline hydrolysis of N-phenylcarbamates, such as this compound, is generally understood to proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This pathway involves a rapid, reversible deprotonation of the amide nitrogen by a hydroxide (B78521) ion to form an anionic intermediate. This is followed by the rate-determining step, which is the elimination of the phenoxide leaving group to form an isocyanate intermediate. The highly reactive isocyanate then rapidly reacts with water to produce an unstable carbamic acid, which in turn decomposes to yield the corresponding amine and carbon dioxide. nih.govscite.ai In the case of this compound, this would lead to the formation of 2,3-dichloroaniline (B127971).
The substituents on the aromatic ring play a crucial role in the rate of hydrolysis. Electron-withdrawing groups, such as the two chlorine atoms on the phenyl ring of this compound, increase the acidity of the N-H proton and stabilize the resulting phenoxide leaving group. This electronic effect generally leads to an enhanced rate of hydrolysis under alkaline conditions compared to unsubstituted N-phenylcarbamates. rsc.org For instance, a study on substituted phenyl N-phenylcarbamates demonstrated a significant Hammett sensitivity, indicating a strong influence of substituent electronic effects on the reaction rate. rsc.org
Rate = k_obs [Carbamate]
where k_obs is the observed pseudo-first-order rate constant. This observed rate constant is a composite of the rates of acid-catalyzed, neutral, and base-catalyzed hydrolysis:
k_obs = k_a[H⁺] + k_n + k_b[OH⁻]
For most carbamates, the contribution of the acid-catalyzed (k_a) and neutral (k_n) pathways are minor compared to the base-catalyzed pathway (k_b) at pH values above 8. tandfonline.comclemson.edu
To illustrate the typical pH-dependence of carbamate hydrolysis, the data for the well-studied carbamate insecticide, carbaryl (B1668338) (1-naphthyl-N-methylcarbamate), can be considered. Although structurally different in its aromatic and N-substituent groups, the general behavior provides a useful analogy.
Table 1: Illustrative Hydrolysis Half-life of Carbaryl at Different pH Values (20-30°C)
| pH | Half-life | Reference |
|---|---|---|
| 6.0 | 1,500-2,000 days | clemson.edu |
| 7.0 | 70-100 days | tandfonline.com |
| 8.0 | 2-10 days | tandfonline.com |
| 9.0 | 2-20 hours | griffith.edu.au |
| 10.0 | < 2 hours | griffith.edu.auacs.org |
This table is for illustrative purposes to show the effect of pH on carbamate stability and does not represent the actual degradation kinetics of this compound.
Based on the presence of the electron-withdrawing dichlorophenyl group, it is anticipated that this compound would exhibit a similar or even greater susceptibility to alkaline hydrolysis than carbaryl. The stability would be greatest in acidic media and decrease dramatically with increasing pH.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Butyl N-(2,3-dichlorophenyl)carbamate, and how can reaction conditions be optimized?
- Methodology : Carbamate derivatives like tert-butyl N-(3-chloro-2-methylphenyl)carbamate (InChI:
1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4) are typically synthesized via nucleophilic substitution or carbamate-forming reactions. A common approach involves reacting 2,3-dichloroaniline with butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes controlling temperature (0–5°C for exothermic reactions) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., 241.71 g/mol for analogous tert-butyl carbamates) and nuclear magnetic resonance (NMR) to resolve substituent positions. For example, H NMR can identify aromatic protons near electron-withdrawing chlorine atoms (δ 7.2–7.8 ppm), while C NMR confirms carbamate carbonyl signals (~155 ppm). Purity is validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-dichlorophenyl group influence the compound’s reactivity in catalytic applications?
- Methodology : Computational studies (e.g., DFT calculations) reveal that chlorine atoms increase electrophilicity at the carbamate carbonyl, enhancing nucleophilic attack susceptibility. Steric hindrance from the tert-butyl group may reduce reaction rates in bulky environments. Experimental validation involves kinetic studies comparing substituted carbamates in model reactions (e.g., hydrolysis or enzyme inhibition assays) .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodology : Discrepancies arise from solvent polarity and measurement protocols. For example, solubility in ethyl acetate (0.35 mg/mL for structurally similar aldehydes) can vary with temperature. Stability studies under controlled humidity and light exposure (e.g., accelerated degradation at 40°C/75% RH) clarify decomposition pathways. Use deuterated solvents in NMR to track hydrolytic byproducts .
Q. How can this compound serve as a precursor in designing dopamine receptor ligands?
- Methodology : The 2,3-dichlorophenyl moiety is critical for receptor binding affinity, as seen in dopamine D3 ligands like N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamides. Modify the carbamate’s alkyl chain (e.g., replacing butyl with piperazine derivatives) to enhance selectivity. Radiolabeling (e.g., F) enables in vivo PET imaging to assess biodistribution .
Q. What role does the carbamate linker play in modulating biological activity compared to amide or urea analogs?
- Methodology : Carbamates offer hydrolytic stability over amides, prolonging in vivo half-life. Comparative assays (e.g., IC50 measurements against serine hydrolases) quantify resistance to enzymatic cleavage. Molecular docking studies using crystallographic data (e.g., PDB 6CM4) predict interactions with active sites, guiding structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
